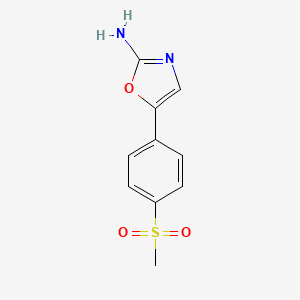

5-(4-(Methylsulfonyl)phenyl)oxazol-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

13576-53-9 |

|---|---|

Molecular Formula |

C10H10N2O3S |

Molecular Weight |

238.27 g/mol |

IUPAC Name |

5-(4-methylsulfonylphenyl)-1,3-oxazol-2-amine |

InChI |

InChI=1S/C10H10N2O3S/c1-16(13,14)8-4-2-7(3-5-8)9-6-12-10(11)15-9/h2-6H,1H3,(H2,11,12) |

InChI Key |

UVPQDKLMXBCSGA-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(O2)N |

Origin of Product |

United States |

Structure Activity Relationship Sar and Molecular Design Principles in Oxazole Sulfonyl Chemical Systems

Conformational Analysis and Stereochemical Influences on Molecular Recognition

The three-dimensional conformation of a molecule is critical in determining its ability to bind to a biological target. For oxazole-based ligands, their non-rigid nature and rotational adaptability can be advantageous for molecular recognition. nih.gov The linkage between the oxazole (B20620) and the phenyl ring in 5-(4-(Methylsulfonyl)phenyl)oxazol-2-amine allows for a degree of rotational freedom. This flexibility, combined with a capacity for hydrogen bonding and hydrophobic interactions, makes such motifs 'privileged' for recognizing diverse biological surfaces, such as G-quadruplexes. nih.gov

Principles of Molecular Recognition for Oxazole-Based Ligands in General Theoretical Binding Models

Oxazole-based molecules are recognized as significant heterocyclic nuclei that bind to a wide array of receptors and enzymes through various non-covalent interactions. nih.gov These interactions are fundamental to their biological activity. The oxazole ring itself, containing both a hydrogen bond acceptor (the nitrogen atom) and a potential hydrogen bond donor site (the 2-amine group in the title compound), can participate in key recognition events. nih.gov

Oligomeric compounds composed of repeating N,O-heteroaromatic rings like oxazole have been identified as valuable for biomolecular recognition. researchgate.netmdpi.com Their effectiveness stems from several factors:

Hydrogen Bonding Capacity : The ability to form hydrogen bonds is a crucial element in ligand-receptor interactions. nih.gov

Hydrophobic Character : The aromatic nature of the oxazole and phenyl rings contributes to hydrophobic interactions. nih.gov

Rotational Adaptability : Flexibility allows the ligand to adjust its conformation to fit various binding surfaces. nih.gov

π-π Stacking : The aromatic rings can engage in π-π stacking interactions, another important binding mode, particularly in the recognition of G-quadruplex DNA structures. nih.gov

Molecular docking simulations of various oxazole derivatives have provided insights into their binding. For example, studies on 5-phenyloxazole-2-carboxylic acid derivatives suggested that they bind to the colchicine (B1669291) binding site of tubulin, leading to cell cycle arrest. nih.gov Similarly, docking studies of oxazole isoxazole (B147169) carboxamides suggested a competitive binding mechanism in the active site of acetolactate synthase. nih.gov These examples underscore the versatility of the oxazole scaffold in molecular recognition across different target classes.

Impact of the 4-(Methylsulfonyl)phenyl Group on Theoretical Molecular Interactions and Specificity

The 4-(methylsulfonyl)phenyl group is a critical component that significantly modulates the electronic and physicochemical properties of the entire molecule, thereby influencing its interactions and specificity.

Electronic Effects : The methylsulfonyl (CH₃SO₂) group is a strong electron-withdrawing group. This property polarizes the phenyl ring, affecting the electron density of the entire π-system, which extends to the attached oxazole ring. This modulation of the electronic landscape can influence the strength of hydrogen bonds and other electrostatic interactions with a target protein. In a study of 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles, the arylsulfonyl moiety was a key feature of the synthesized compounds evaluated for anticancer activity. biointerfaceresearch.com

Hydrogen Bonding : The two oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors. This capability introduces additional points of interaction with a biological target, which can enhance binding affinity and specificity.

Conformational Control : The presence of the methyl group can influence the molecule's conformation, potentially favoring a bioactive shape that enhances potency. nih.govnih.gov

In essence, the 4-(methylsulfonyl)phenyl group acts as a sophisticated modulator. It provides strong hydrogen bond accepting sites, alters the electronic character of the aromatic system, and contributes to hydrophobic interactions, all of which are crucial for achieving high-affinity and specific molecular recognition.

Rational Design Strategies for Optimizing Theoretical Specificity and Affinity in Analogues

Rational design is a cornerstone of modern medicinal chemistry, aiming to systematically modify a lead compound to improve its therapeutic properties. nih.govmdpi.com For analogues of this compound, several strategies can be employed to optimize specificity and affinity.

The strategic placement of different functional groups on the oxazole and phenyl rings is a primary method for optimizing activity. thepharmajournal.com Structure-activity relationship (SAR) studies on related scaffolds provide a roadmap for such modifications.

Phenyl Ring Substitution : In studies on benzoxazole (B165842) derivatives, substituents on the phenyl ring were shown to have a significant impact on antiproliferative activity. mdpi.com For instance, derivatives with a methoxy (B1213986) group at position 3 of the phenyl ring generally showed higher activity. mdpi.com Similarly, hydrophobic substituents like N,N-diethyl or morpholine (B109124) groups at position 4 also enhanced activity. mdpi.com For the 4-(methylsulfonyl)phenyl moiety, adding further substituents could fine-tune electronic properties, modulate solubility, or probe for additional interactions in the binding site.

Oxazole Ring Substitution : The substitution pattern on the oxazole ring itself is critical. thepharmajournal.com In one study, moving a methyl group from one position to another on the oxazole ring significantly impacted the resulting catalyst's activity. mdpi.com For this compound, modifications could be explored at the 2-amine position or the 4-position of the oxazole ring. A study on 5-phenyloxazole-2-carboxamides found that N,5-diphenyl derivatives showed improved cytotoxicity compared to the parent compound. nih.gov This highlights the importance of the substituent at the 2-position of the oxazole.

Table 1: Effect of Phenyl Ring Substitution on Antiproliferative Activity of Benzoxazole Derivatives

| Compound Class | Substituent at Position 3 (Phenyl Ring) | Substituent at Position 4 (Phenyl Ring) | General Activity Trend | Reference |

| Benzoxazoles | Methoxy (-OCH₃) | Various | Higher Activity | mdpi.com |

| Benzoxazoles | None | N,N-diethyl or Morpholine | Higher Activity | mdpi.com |

| Benzoxazoles | None | Pyrrolidine or Piperidine | Lower Activity | mdpi.com |

This table is generated based on qualitative findings from the cited source.

Bioisosteric replacement is a powerful strategy in drug design where one atom or group of atoms is exchanged for another with similar physical or chemical properties, with the goal of enhancing activity or improving pharmacokinetic properties. openaccessjournals.comcambridgemedchemconsulting.com

Oxazole Ring Isosteres : The oxazole ring can be replaced by other five-membered heterocycles to probe the importance of the specific heteroatom arrangement. researchgate.net Common isosteres for an oxazole include other azoles like isoxazole, thiazole (B1198619), or 1,2,4-triazole. researchgate.netunimore.it For example, 1,2,4-oxadiazoles have been successfully used as bioisosteres for other functional groups and rings. acs.orgnih.gov Replacing the oxazole in the parent compound with these alternatives could lead to altered binding modes, improved metabolic stability, or different physical properties. The use of shape and electrostatic similarity matching is a key technique to guide the selection of appropriate heterocyclic bioisosteres. nih.gov

Sulfonyl Group Isosteres : The sulfonyl group (SO₂) can be replaced by other functionalities that mimic its role as a hydrogen bond acceptor and its electronic influence. Potential isosteres include sulfoximines or other groups that can maintain the key interactions while potentially offering advantages in properties like solubility or metabolic stability. Sulfonamides are well-known carboxylic acid surrogates and exhibit similar hydrogen bond environments. openaccessjournals.com

Scaffold Hopping : A broader strategy involves replacing the entire oxazole-phenyl scaffold with a different chemical structure that maintains the key pharmacophoric features in the correct 3D orientation. This "scaffold-hopping" approach, often guided by computational modeling, can lead to the discovery of novel chemical series with improved drug-like properties. acs.org

Table 2: Common Bioisosteric Replacements in Drug Design

| Original Group/Ring | Potential Bioisostere(s) | Key Properties Mimicked | Reference(s) |

| Oxazole | Isoxazole, Thiazole, 1,2,4-Triazole, 1,2,4-Oxadiazole | Heterocyclic core, H-bonding, Aromaticity | researchgate.netunimore.itacs.org |

| Phenyl | Pyridyl, Thienyl | Aromatic ring, Size, Hydrophobicity | cambridgemedchemconsulting.com |

| Carboxylic Acid | Tetrazole, Sulfonamide, 5-oxo-1,2,4-oxadiazole | Acidity, H-bonding pattern | openaccessjournals.com |

| Ester | 5-alkyl-oxazole, Oxadiazole | Size, Shape, H-bond acceptor | acs.orgnih.gov |

Table of Mentioned Compounds

Mechanistic Organic Chemistry: Understanding Reaction Pathways for Oxazole Formation and Transformation

Elucidation of Reaction Mechanisms in Key Oxazole (B20620) Formation Reactions

The formation of the oxazole ring can be achieved through several classical and modern synthetic methodologies. The specific 2-amino-5-aryl substitution pattern of 5-(4-(Methylsulfonyl)phenyl)oxazol-2-amine points towards specific, highly regioselective reaction pathways.

Hantzsch-Type Synthesis of 2-Aminooxazoles A primary route to 2-aminooxazoles involves the condensation of an α-haloketone with urea (B33335) or its derivatives. acs.orgnih.gov For the synthesis of this compound, the reaction would commence with 2-bromo-1-(4-(methylsulfonyl)phenyl)ethan-1-one and urea. The mechanism is as follows:

Nucleophilic Attack: The initial step is the nucleophilic attack of a nitrogen atom from urea on the electrophilic α-carbon of the ketone, displacing the bromide ion.

Cyclization: An intramolecular cyclization occurs where the oxygen of the enol form or the carbonyl oxygen attacks the carbon of the protonated urea moiety. Theoretical studies on the prebiotic formation of 2-aminooxazole suggest that this cyclization step can be a significant kinetic barrier, often requiring catalysis. rsc.org

Dehydration: The resulting heterocyclic intermediate, a 2-imino-oxazolin-4-ol derivative, undergoes dehydration to yield the aromatic 2-aminooxazole ring.

This reaction is analogous to the well-known Hantzsch thiazole (B1198619) synthesis, where thiourea (B124793) is used in place of urea. researchgate.net While the Hantzsch protocol is highly effective for synthesizing 2-aminothiazoles, its application with N-substituted ureas to produce N-substituted 2-aminooxazoles can be challenging, potentially due to the lower nucleophilicity of the oxygen atom compared to sulfur. acs.org

Van Leusen Oxazole Synthesis The Van Leusen reaction provides a powerful method for creating 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). mdpi.comnih.govijpsonline.com The mechanism is a [3+2] cycloaddition:

Deprotonation: A base removes a proton from the active methylene (B1212753) group of TosMIC, creating a nucleophilic anion. wikipedia.org

Addition and Cyclization: The anion attacks the aldehyde carbonyl, and the resulting alkoxide intermediate undergoes a 5-endo-dig cyclization by attacking the isocyanide carbon, forming an oxazoline (B21484) intermediate. mdpi.comnih.govwikipedia.org

Elimination: The final step is the base-promoted elimination of the p-toluenesulfinic acid (TosH) group, which aromatizes the ring to form the 5-substituted oxazole. mdpi.comnih.gov

To synthesize the target compound's core structure via this method, one would start with 4-(methylsulfonyl)benzaldehyde. The resulting 5-(4-(methylsulfonyl)phenyl)oxazole would then require a subsequent amination step at the C-2 position.

Robinson-Gabriel Synthesis This method involves the acid-catalyzed cyclodehydration of 2-acylamino-ketones to form 2,5-disubstituted oxazoles. synarchive.comwikipedia.org

Protonation and Activation: The reaction is initiated by the protonation of the ketone's carbonyl oxygen by a strong acid (e.g., H₂SO₄), activating it for nucleophilic attack. youtube.com

Intramolecular Cyclization: The amide oxygen acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a five-membered cyclic intermediate (an oxazolinium ion). youtube.com

Dehydration: Two successive dehydration steps lead to the formation of the aromatic oxazole ring. wikipedia.orgyoutube.com Quantum chemical studies have been employed to explore the mechanism in detail. acs.org

Kinetic Studies of Critical Synthetic Steps and Rate-Determining Factors

The efficiency and outcome of oxazole synthesis are governed by various kinetic factors, including substrate electronics, catalyst activity, and reaction conditions.

Kinetic studies reveal that the rate-determining step can vary depending on the specific reaction pathway. In the Van Leusen synthesis, aromatic aldehydes bearing electron-withdrawing groups have been observed to exhibit higher reactivity, suggesting that the initial nucleophilic attack on the aldehyde is a critical, potentially rate-limiting, step. mdpi.comnih.gov For the Hantzsch-type synthesis of 4-aryl-2-aminooxazoles, one study found that the electronic nature of substituents on the starting α-bromoacetophenone had a negligible effect on the reaction yield, which remained consistently around 50%. acs.org This suggests that for this specific transformation, the initial nucleophilic substitution or the subsequent cyclization/dehydration may not be highly sensitive to the electronic properties of the aryl group.

In contrast, studies on related heterocyclic syntheses have shown that electron-donating groups on the starting materials can accelerate the reaction, likely by enhancing the nucleophilicity of the reacting species during the esterification or cyclization stage. jsynthchem.com The speed of the Van Leusen reaction can be significantly increased by the addition of a primary alcohol, although this must be carefully controlled to avoid the formation of byproducts. organic-chemistry.org

Computational studies on the prebiotic formation of the parent 2-aminooxazole highlight the kinetic challenges of the reaction. Density functional theory (DFT) calculations have shown that key steps, such as the initial carbinolamine formation from glycolonitrile (B6354644) and cyanamide, as well as the subsequent cyclization and water elimination, possess high activation barriers that necessitate catalysis to proceed efficiently. rsc.org

| Reaction Type | Factor Studied | Observation | Reference |

|---|---|---|---|

| Van Leusen Synthesis | Substituent Effect | Aromatic aldehydes with electron-withdrawing groups show higher reactivity. | mdpi.com, nih.gov |

| Hantzsch-Type Synthesis | Substituent Effect | Effect of substituents (EDG and EWG) on the acetophenone (B1666503) was found to be negligible on yield. | acs.org |

| Van Leusen Reaction | Additive | Presence of MeOH or EtOH speeds up the reaction, but excess can favor side-product formation. | organic-chemistry.org |

| Prebiotic 2-Aminooxazole Formation | Catalysis | Phosphate catalysis is indispensable for cyclization and water-elimination steps. | rsc.org |

Analysis of Catalytic Cycles and Their Optimization in Oxazole Synthesis

Catalysis is fundamental to modern oxazole synthesis, enabling milder reaction conditions, improved yields, and enhanced selectivity. The synthesis and functionalization of compounds like this compound often rely on optimized catalytic systems.

Metal-Catalyzed Reactions Palladium, copper, and gold catalysts are widely used for constructing and functionalizing the oxazole core. organic-chemistry.orgtandfonline.com

Palladium Catalysis: The Buchwald-Hartwig amination is a key Pd-catalyzed cross-coupling reaction used to form C-N bonds. This method has been successfully applied to couple 2-aminooxazoles with aryl halides. acs.org Optimization of this reaction for N-arylation of 2-aminooxazoles involved screening various palladium precatalysts and bases. For example, the combination of X-Phos Pd G2 as the catalyst and NaOtBu as the base in a toluene/tert-butanol solvent system proved highly effective. researchgate.net

Copper Catalysis: Copper catalysts are versatile for oxazole synthesis. Dicationic copper(I) complexes have been shown to catalyze the cyclization of 1,6-diynes. researchgate.net In a notable green chemistry approach, a reusable CuFe₂O₄ nanocatalyst has been employed for the one-pot synthesis of oxazoles from carboxylic acids, benzoin, and ammonium (B1175870) acetate (B1210297) in water. jsynthchem.com This catalyst was shown to be effective for at least five cycles. rsc.org Copper(II) triflate is also an effective catalyst for synthesizing 2,4-disubstituted oxazoles from α-diazoketones and amides. tandfonline.com

Catalyst Optimization Optimizing a catalytic reaction is a multiparameter problem. Key variables include the choice of catalyst/ligand, solvent, base or acid, temperature, and reaction time.

For a dicationic Cu(I) catalyzed oxazole synthesis, a solvent screen revealed that a solvent-free (neat) condition at 60 °C provided the highest yield (77%), outperforming various conventional solvents like CH₃CN and CHCl₃. researchgate.net

In a gold(III)-catalyzed multicomponent synthesis of oxazoles, increasing the reaction temperature to 240 °C was found to be beneficial, boosting the yield to 78%. researchgate.net

In a metal-free approach for oxazole synthesis, an extensive screening of bases (e.g., K₂CO₃, Cs₂CO₃, DBU) and solvents identified K₂CO₃ in ethyl acetate at 80 °C as the optimal conditions. rsc.org

| Catalytic System | Reaction | Optimized Parameter | Result | Reference |

|---|---|---|---|---|

| Dicationic Copper(I) Complex | Oxazole synthesis from benzoyl azide (B81097) and phenyl acetylene | Solvent & Temperature | Solvent-free (neat) at 60 °C gave the best yield (77%). | researchgate.net |

| (bnpy)AuCl₂ | Multicomponent oxazole synthesis | Temperature | Increasing temperature to 240 °C improved yield to 78%. | researchgate.net |

| X-Phos Pd G2 / NaOtBu | Buchwald-Hartwig N-arylation of 2-aminooxazole | Catalyst & Base | This combination provided high yields in short reaction times. | researchgate.net |

| CuFe₂O₄ Nanocatalyst | One-pot oxazole synthesis | Catalyst Reusability | Catalyst was reusable for up to 5 cycles with minimal loss of activity. | jsynthchem.com |

Investigation of Stereocontrol and Regioselectivity in Chemical Transformations Involving the Oxazole Ring

The precise placement of substituents on the oxazole ring is a question of regioselectivity, a critical aspect in synthesizing a specific isomer like this compound.

Regioselectivity in Ring Formation The inherent mechanisms of the chosen synthetic routes dictate the final substitution pattern.

The Hantzsch-type synthesis between 2-bromo-1-(4-(methylsulfonyl)phenyl)ethan-1-one and urea is highly regioselective, unambiguously placing the 4-(methylsulfonyl)phenyl group at the C5 position and the amino group at the C2 position.

The Van Leusen synthesis is regioselective for producing 5-substituted oxazoles from aldehydes. mdpi.com

The Robinson-Gabriel synthesis from α-acylamino ketones yields 2,5-disubstituted or 2,4,5-trisubstituted oxazoles. nih.gov

Regioselectivity in Ring Functionalization Post-synthetic modification of the oxazole ring also requires strict regiocontrol.

Electrophilic Substitution: The oxazole ring typically undergoes electrophilic substitution at the C5 position, especially when an electron-donating group is present on the ring. tandfonline.com

Directed Deprotonation: Lithiation of the oxazole ring can be controlled by directing groups. The deprotonation of 2-(phenylsulfonyl)-1,3-oxazole with LDA occurs selectively at the C5 position. nih.govnih.gov This C5 carbanion can then react with various electrophiles, providing a general route to 2,5-disubstituted oxazoles after subsequent displacement of the sulfonyl group. nih.govnih.gov

Catalyst-Controlled Arylation: The regioselectivity of direct C-H arylation on the oxazole ring can be tuned by the catalytic system. Using specific palladium catalysts, arylation can be directed to either C2 or C5. For example, using task-specific phosphine (B1218219) ligands, C5 arylation is favored in polar solvents, whereas C2 arylation is preferred in nonpolar solvents. organic-chemistry.org

Stereocontrol in Transformations While the oxazole ring itself is planar and achiral, stereocontrol becomes crucial when the oxazole is a substituent on a larger molecule with chiral centers, or when reactions on its side chains create new stereocenters. The synthesis of complex natural products containing oxazole moieties, such as disorazole C1, requires highly stereoselective methods to construct the chiral centers in the molecule's framework. nih.gov Iodocyclization reactions of allylic imidates to form dihydro-oxazoles can proceed with high stereoselectivity, where the configuration of the starting alkene double bond dictates the relative stereochemistry of the product. iupac.org These reactions often proceed through transition states that minimize steric strain, leading to predictable stereochemical outcomes. iupac.org

Advanced Analytical and Spectroscopic Characterization Techniques for Structural Elucidation in Oxazole Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For 5-(4-(methylsulfonyl)phenyl)oxazol-2-amine, ¹H and ¹³C NMR spectra, supplemented by two-dimensional (2D) NMR experiments, provide a detailed map of the proton and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton. The aromatic protons on the phenyl ring will typically appear as doublets in the downfield region, a consequence of ortho-coupling. The proton on the oxazole (B20620) ring would likely present as a singlet. The amine protons would show a broad singlet, and the methyl protons of the sulfonyl group would also yield a sharp singlet in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom will produce a distinct signal. The carbon atoms of the oxazole ring are expected to resonate at characteristic chemical shifts. For instance, in related 2-amino-4-phenyloxazole derivatives, the oxazole ring carbons have been observed at specific ppm values. rsc.org The carbons of the phenyl ring and the methylsulfonyl group will also have predictable chemical shifts.

2D NMR Spectroscopy: To definitively assign the proton and carbon signals and to establish connectivity within the molecule, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are utilized. rsc.org HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, which is crucial for linking the different fragments of the molecule, such as the phenyl ring to the oxazole core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H (ortho to SO₂Me) | ~ 7.9-8.1 (d) | - |

| Phenyl-H (meta to SO₂Me) | ~ 7.7-7.9 (d) | - |

| Oxazole-H4 | ~ 7.2-7.4 (s) | ~ 120-125 |

| NH₂ | ~ 5.0-6.0 (br s) | - |

| SO₂CH₃ | ~ 3.1-3.3 (s) | ~ 44-46 |

| Phenyl-C (ipso to SO₂Me) | - | ~ 140-142 |

| Phenyl-C (ortho to SO₂Me) | - | ~ 128-130 |

| Phenyl-C (meta to SO₂Me) | - | ~ 127-129 |

| Phenyl-C (ipso to Oxazole) | - | ~ 132-134 |

| Oxazole-C2 | - | ~ 158-162 |

| Oxazole-C5 | - | ~ 148-152 |

Mass Spectrometry Techniques (HRMS, MS/MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula of this compound, confirming its atomic composition. For related oxazole derivatives, HRMS has been successfully used to confirm their calculated molecular formulas. rsc.org

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion of the compound is isolated and then subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. The fragmentation pathways of related heterocyclic compounds often involve characteristic losses of small neutral molecules or radicals. mzcloud.org For this compound, expected fragmentation could involve cleavage of the oxazole ring, loss of the sulfonyl group, or other characteristic bond ruptures that help to confirm the connectivity of the atoms.

Table 2: Predicted HRMS and Major MS/MS Fragments for this compound Note: These are predicted values. Actual experimental values may vary.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 239.06 | Molecular ion |

| Fragment 1 | - | Loss of SO₂CH₃ |

| Fragment 2 | - | Cleavage of the oxazole ring |

| Fragment 3 | - | Loss of NH₂ |

Infrared and Raman Spectroscopy for Vibrational Fingerprint Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretches of the aromatic and methyl groups, the S=O stretches of the sulfonyl group (around 1350 and 1150 cm⁻¹), and various vibrations associated with the oxazole and phenyl rings. The IR spectra of related oxazole compounds have been documented and show characteristic peaks for the heterocyclic ring system. rsc.orguni.lu

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the N-H and S=O stretches are also visible in Raman spectra, the symmetric vibrations of the phenyl ring are often more intense in Raman than in IR. The C=C and C=N vibrations of the oxazole ring would also be expected to produce characteristic Raman signals.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound Note: These are predicted values based on typical functional group frequencies and data from related compounds.

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (amine) | 3300-3500 (broad) | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch (methyl) | 2900-3000 | 2900-3000 |

| C=N Stretch (oxazole) | 1620-1680 | 1620-1680 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 (strong) |

| S=O Asymmetric Stretch | ~1350 | ~1350 |

| S=O Symmetric Stretch | ~1150 | ~1150 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.